5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid is a chemical compound with the molecular formula C13H21NO4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its spirocyclic structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
- 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure makes it particularly useful in the synthesis of complex molecules and in applications requiring high stability and rigidity.
Properties
CAS No. |
2172162-50-2 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
KPKQLOPUJBUOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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